2-Bromo-5-chloro-3-methylaniline
Description
Significance of Halogenated and Alkylated Anilines in Organic Chemistry Research
Halogenated and alkylated anilines are of paramount importance in organic synthesis. The presence of halogen atoms (such as bromine and chlorine) provides reactive handles for a variety of chemical transformations, including cross-coupling reactions, which are fundamental to the construction of complex organic molecules. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
The alkyl group, in this case, a methyl group, also plays a crucial role. It can influence the electronic properties of the aniline (B41778) ring and provide steric hindrance, which can direct the regioselectivity of subsequent reactions. This level of control is highly desirable in multi-step syntheses where precise molecular architectures are required.
Overview of Aniline Derivatives as Core Chemical Scaffolds
Aniline derivatives are considered privileged scaffolds in medicinal chemistry and materials science. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached. The aniline framework is present in numerous biologically active compounds and functional materials. The versatility of the amino group, combined with the potential for diverse substitution patterns on the aromatic ring, makes aniline derivatives ideal starting points for the development of new drugs and materials with tailored properties.
Positioning 2-Bromo-5-chloro-3-methylaniline within Contemporary Organic Synthesis and Materials Science Research
While extensive research on this compound itself is not widely documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in several areas of contemporary research. The presence of two different halogen atoms (bromine and chlorine) offers the potential for selective and sequential reactions. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, allowing for a stepwise functionalization of the aromatic ring.
This differential reactivity is a powerful tool in organic synthesis, enabling the construction of highly complex and precisely substituted aromatic compounds. Such molecules could serve as precursors to novel pharmaceutical agents, where specific substitution patterns are often crucial for biological activity. In materials science, this compound could be a building block for the synthesis of new polymers or organic electronic materials, where the electronic properties can be fine-tuned by the nature and position of the substituents on the aromatic ring.
Research Gaps and Future Directions in this compound Chemistry
The limited specific research on this compound highlights a significant research gap. Future investigations could focus on several key areas:
Exploration of Synthetic Methodologies: Developing efficient and selective synthetic routes to this compound would be a valuable contribution. While general methods for the synthesis of halogenated anilines exist, optimizing these for this specific substitution pattern would be beneficial.
Reactivity Studies: A systematic investigation of the reactivity of the bromo and chloro substituents in various chemical transformations would provide a deeper understanding of its synthetic potential. This could include exploring its utility in a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.
Application in Medicinal Chemistry: The synthesis of novel compounds derived from this compound and the evaluation of their biological activities could lead to the discovery of new therapeutic agents.
Development of Novel Materials: Utilizing this compound as a monomer or a key building block for the synthesis of new polymers, dyes, or organic semiconductors could unveil new materials with interesting photophysical or electronic properties.
The unique substitution pattern of this compound presents a promising, yet underexplored, platform for innovation in both organic synthesis and materials science.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound uni.lu
| Property | Value |
| Molecular Formula | C₇H₇BrClN |
| Molecular Weight | 220.49 g/mol |
| Appearance | Solid (predicted) |
| XlogP (predicted) | 2.9 |
| Monoisotopic Mass | 218.94504 Da |
Table 2: Predicted Collision Cross Section Data uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 219.95232 | 135.1 |
| [M+Na]⁺ | 241.93426 | 149.2 |
| [M-H]⁻ | 217.93776 | 141.6 |
| [M+NH₄]⁺ | 236.97886 | 158.2 |
| [M+K]⁺ | 257.90820 | 135.9 |
| [M+H-H₂O]⁺ | 201.94230 | 136.3 |
| [M+HCOO]⁻ | 263.94324 | 153.5 |
| [M+CH₃COO]⁻ | 277.95889 | 186.9 |
| [M+Na-2H]⁻ | 239.91971 | 142.0 |
| [M]⁺ | 218.94449 | 153.9 |
| [M]⁻ | 218.94559 | 153.9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVBVPILHGUERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631910-14-0 | |
| Record name | 2-bromo-5-chloro-3-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Bromo 5 Chloro 3 Methylaniline
Precursor-Based Synthesis Routes
The creation of 2-bromo-5-chloro-3-methylaniline is typically achieved through carefully planned synthetic pathways that start from simpler, readily available precursors. The strategic introduction of bromo, chloro, and methyl functional groups onto the aniline (B41778) backbone requires a deep understanding of directing group effects and reaction mechanisms.
Synthesis via Reduction of Nitroaromatic Precursors
A common and effective strategy for synthesizing this compound involves the reduction of a corresponding nitroaromatic precursor. The starting material for this route is typically 2-bromo-1-chloro-3-methyl-5-nitrobenzene. sigmaaldrich.com The critical step in this pathway is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the halogen substituents (bromo and chloro groups).
Several reducing agents can be employed for this transformation, each with its own set of reaction conditions and efficiencies. Catalytic hydrogenation is a highly effective method, often utilizing catalysts like Raney nickel. In aqueous systems, this method can achieve high yields (>95%) at room temperature, as the high heat capacity of water helps to manage the exothermic nature of the reaction and low temperatures minimize the cleavage of the carbon-halogen bonds. evitachem.com
Alternative reduction methods include the use of metals in acidic media, such as tin chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron (Fe) powder in a mixture of ethanol (B145695) and hydrochloric acid. These classical methods are robust and widely used in industrial settings.
Table 1: Comparison of Reduction Methods for Nitroaromatic Precursors
| Precursor | Reducing Agent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 5-bromo-2-chloro-3-fluoronitrobenzene | Raney Nickel / H₂ | Aqueous System | 25–30°C | >95% | evitachem.com |
| 2-Nitroaniline | CuSO₄·5H₂O / Na₂S₂O₈ | CH₃CN / H₂O | 7–25°C | 95% | sci-hub.se |
| General Nitroarenes | Tin Chloride (SnCl₂) / HCl | Ethanol | Reflux | Good to Excellent | N/A |
Halogenation and Alkylation Strategies for Regioselective Functionalization
Achieving the specific 2-bromo-5-chloro-3-methyl substitution pattern requires careful regioselective functionalization. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of electrophilic aromatic substitution reactions.
One potential synthetic route starts with 3-methylaniline (m-toluidine). The amino group (-NH₂) is a powerful ortho-, para-director, while the methyl group (-CH₃) is a weaker ortho-, para-director. To control the position of halogenation, the reactivity of the amino group is often modulated by converting it to an amide, such as an acetanilide (B955). This protecting group strategy prevents over-halogenation and directs substitution. For instance, acetylation of p-toluidine (B81030) allows for clean monobromination at the position ortho to the methyl group. libretexts.org
Direct halogenation of unprotected anilines is also possible under specific conditions. Using copper(II) halides in ionic liquids can achieve high regioselectivity for para-halogenation. beilstein-journals.org For a complex substitution pattern like that in this compound, a multi-step sequence is necessary. A plausible route could involve:
Starting with 5-chloro-3-methylaniline.
Protecting the amine group as an acetanilide.
Bromination, where the acetamido and methyl groups would direct the incoming bromine. Steric hindrance and electronic effects would need to be carefully considered to achieve bromination at the C-2 position.
Deprotection of the acetanilide to yield the final product.
Electrochemical methods also offer precise control over halogenation. By manipulating the electrode potential, it's possible to selectively generate monohalogenated or dihalogenated products, providing a modern approach to controlling regioselectivity. acs.org
Mechanistic Pathways of Diazotization-Coupling Reactions in Synthesis
The Sandmeyer reaction provides a powerful alternative for introducing halogen atoms onto an aromatic ring with high regioselectivity. wikipedia.orgmasterorganicchemistry.com This method involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile, such as a halide, using a copper(I) salt catalyst. libretexts.orgnih.gov
The process begins with diazotization, where a primary arylamine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). slideshare.netlearncbse.in This reaction forms a relatively stable arenediazonium salt. libretexts.org
The mechanism of the Sandmeyer reaction itself is believed to proceed through a radical pathway. The copper(I) catalyst facilitates the transfer of an electron to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a halogen atom from the copper(II) halide complex, regenerating the copper(I) catalyst and forming the final aryl halide product.
For the synthesis of this compound, one could envision a precursor such as 2-amino-5-chloro-3-methylaniline being converted to its diazonium salt, followed by a Sandmeyer reaction with CuBr to introduce the bromine atom. However, a more likely strategy would involve starting with a different precursor, for example, 2-amino-5-chloro-3-methylphenol, where the amino group is diazotized and subsequently replaced by bromine via a Sandmeyer reaction.
Optimization of Reaction Conditions and Yields
The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of reaction parameters. Solvent choice, temperature control, and catalyst selection are critical factors that influence reaction rates, yields, and the formation of byproducts.
Solvent Effects and Temperature Control in Synthesis
The choice of solvent can significantly impact the outcome of halogenation and diazotization reactions. In halogenation reactions of aniline derivatives, solvents like tetrahydrofuran (B95107) (THF) have been found to be more efficient than others such as dichloromethane (B109758) (CH₂Cl₂) or diethyl ether (Et₂O). nih.gov Ionic liquids have also emerged as effective solvents for the regioselective chlorination and bromination of unprotected anilines, often eliminating the need for harsh reagents like gaseous HCl. beilstein-journals.org
Temperature control is crucial for managing selectivity and minimizing side reactions. Diazotization reactions are almost invariably carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. learncbse.in Similarly, in halogenation reactions, low temperatures (e.g., -78 °C) can be essential for achieving high regioselectivity and preventing the formation of undesired isomers or polyhalogenated products. nih.gov Warming the reaction can lead to diminished yields. nih.gov
Table 2: Effect of Solvent and Temperature on N,N-Dimethylaniline N-Oxide Halogenation
| Entry | Solvent | Temp (°C) | Yield (4-Br) (%) | Yield (2-Cl/4-Cl) (%) | Reference |
|---|---|---|---|---|---|
| 1 | CH₂Cl₂ | -78 | 31 | 25 (4.3:1) | nih.gov |
| 2 | CH₂Cl₂ | -40 | 26 | 22 (4.0:1) | nih.gov |
| 3 | CH₂Cl₂ | -85 | 13 | 15 (6.6:1) | nih.gov |
| 4 | Et₂O | -78 | 27 | 20 (3.6:1) | nih.gov |
| 5 | THF | -78 | 55 | 35 (4.0:1) | nih.gov |
Data adapted from a study on N,N-dimethylaniline N-oxides, illustrating general principles of solvent and temperature effects in halogenation.
Catalyst Selection and Ligand Design for Enhanced Efficiency
Catalysts play a pivotal role in many of the synthetic steps toward this compound. In Sandmeyer reactions, copper(I) halides (CuCl, CuBr) are the classic and most common catalysts. wikipedia.orgnih.gov The efficiency of these reactions can sometimes be improved by using mixtures of copper(I) and copper(II) salts or by adding ligands.
For syntheses that might involve cross-coupling reactions, such as Suzuki or Hiyama couplings, to construct the substituted aromatic ring, the choice of catalyst and ligand is of utmost importance. mdpi.com Palladium complexes are the catalysts of choice for these transformations. The design of the ligand coordinated to the palladium center is critical for achieving high catalytic activity and selectivity. Electron-rich, bulky phosphine (B1218219) ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. For challenging substrates, such as electron-deficient heterocycles, the use of increasingly electron-poor ferrocene-based ancillary ligands has been shown to enable efficient cross-coupling. researchgate.netresearchgate.net While direct cross-coupling might not be the primary route to this compound, the principles of catalyst and ligand design are central to modern organic synthesis.
In copper-catalyzed oxidative bromination of free anilines, a catalytic amount of CuSO₄·5H₂O in the presence of NaBr and an oxidant like Na₂S₂O₈ can provide a practical and eco-friendly method for regioselective bromination under mild conditions. sci-hub.se
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-bromo-1-chloro-3-methyl-5-nitrobenzene |
| Tin chloride |
| Hydrochloric acid |
| Iron |
| Ethanol |
| Raney nickel |
| 5-bromo-2-chloro-3-fluoronitrobenzene |
| 2-Nitroaniline |
| Copper(II) sulfate (B86663) pentahydrate |
| Sodium persulfate |
| Acetonitrile (B52724) |
| 3-methylaniline (m-toluidine) |
| Acetanilide |
| p-toluidine |
| Dichloromethane |
| Diethyl ether |
| Tetrahydrofuran (THF) |
| Sodium nitrite |
| Copper(I) bromide |
| Copper(I) chloride |
| 2-amino-5-chloro-3-methylphenol |
| Palladium |
Process Intensification and Scalability Studies
The industrial synthesis of fine chemicals like this compound necessitates methodologies that are not only efficient but also scalable and safe. Process intensification, which involves developing novel equipment and techniques to dramatically improve manufacturing processes, is key. For halogenated anilines, a significant advancement lies in moving from traditional batch reactors to continuous flow systems. These systems offer superior control over reaction parameters such as temperature, pressure, and stoichiometry, which is crucial for managing exothermic reactions and improving selectivity, thereby reducing the formation of isomeric impurities.
Another area of process intensification relevant to this synthesis is the use of advanced catalytic systems. For instance, methods utilizing copper(II) bromide (CuBr₂) as both a bromine source and an oxidant for the selective bromination of anilines have been developed. google.com Such a process can be adapted for scalability, potentially offering high yields and selectivity for the desired product. google.com
Electrochemical synthesis represents a frontier in process intensification for halogenation reactions. acs.org By precisely controlling the electrode potential, it is possible to generate specific halogenating species (e.g., Br• or Br+) on demand, allowing for highly selective mono- or di-halogenation of aniline derivatives. acs.org This technique eliminates the need for chemical oxidants, simplifies workup, and operates under mild, ambient conditions, making it an inherently safer and more scalable approach. acs.org For a compound like this compound, this could translate to a direct, controllable bromination of a 5-chloro-3-methylaniline precursor.
Table 1: Comparison of Synthetic Technology for Scalability
| Technology | Advantages for Scalability | Challenges |
|---|---|---|
| Batch Synthesis | Well-understood, versatile for various reactions. | Poor heat transfer, potential for thermal runaways, batch-to-batch variability. |
| Continuous Flow | Excellent process control, enhanced safety, consistent product quality, easy automation. | Higher initial investment, potential for clogging with solid byproducts. |
| Electrochemical Synthesis | High selectivity, mild conditions, avoids hazardous reagents, powered by electricity. acs.org | Electrode stability, cell design for large scale, conductivity of the reaction medium. acs.org |
| Photoredox Catalysis | Runs at ambient temperature, high specificity, low catalyst loading. acs.org | Light penetration in large reactors, quantum efficiency, cost of photocatalysts. acs.org |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The twelve principles of green chemistry provide a framework for achieving this, focusing on aspects like atom economy, waste reduction, use of safer chemicals, and energy efficiency. researchgate.net
Atom Economy and Waste Minimization Strategies
Atom economy is a core metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. Traditional multi-step syntheses involving protecting groups or stoichiometric reagents often exhibit poor atom economy. For example, a classical Sandmeyer reaction to introduce the bromine atom would generate significant nitrogen gas and copper salt waste.
A more atom-economical approach would be direct C-H bromination of 5-chloro-3-methylaniline. However, this often requires harsh reagents and can lead to a mixture of products. The ideal synthesis would be an addition reaction, which has 100% atom economy by definition, though this is rarely feasible for this type of transformation. researchgate.net
Waste is quantified by the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. Strategies to minimize waste in the synthesis of this compound include:
Catalytic Routes: Using catalytic amounts of reagents instead of stoichiometric ones.
Recycling: Recovering and reusing solvents and catalysts. The use of ionic liquids as solvents, for example, allows for the potential regeneration and recycling of the CuBr₂ catalyst system. google.com
Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates, which reduces solvent use and waste from workup and purification steps.
Table 2: Atom Economy Analysis of a Hypothetical Bromination Step (Assuming bromination of 5-chloro-3-methylaniline with N-Bromosuccinimide)
| Reactants | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |
|---|---|---|---|---|---|
| 5-chloro-3-methylaniline | C₇H₈ClN | 141.60 | This compound | C₇H₇BrClN | 220.49 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Succinimide (Waste) | C₄H₅NO₂ | 99.09 |
| Calculation | Atom Economy | 69.1% |
Note: Atom Economy = (Molar Mass of Product / Sum of Molar Masses of All Reactants) x 100
Use of Sustainable Solvents and Reagents
The choice of solvents and reagents is critical to the greenness of a synthetic process. Many traditional organic solvents (e.g., chlorinated hydrocarbons, dimethylformamide) are toxic and environmentally persistent. Research focuses on replacing these with more sustainable alternatives.
For the synthesis of halogenated anilines, potential green solvents include:
Water: Although aniline derivatives have low solubility, reactions can sometimes be performed in aqueous media using surfactants or phase-transfer catalysts.
Ionic Liquids: These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. They can also act as both solvent and catalyst and are often recyclable. google.com
Acetonitrile: In electrochemical halogenations, acetonitrile has been shown to be an effective solvent, and it is generally considered a greener alternative to solvents like DMF or NMP. acs.org
The move towards greener reagents involves replacing hazardous substances like elemental bromine with safer alternatives such as N-bromosuccinimide (NBS) or using electrochemical methods that generate the halogenating agent in-situ from salts like tetra-n-butylammonium bromide (Bu₄NBr). acs.org
Energy Efficiency in Synthetic Protocols
Reducing energy consumption is another cornerstone of green chemistry. Many chemical reactions require significant energy input for heating or cooling. Advanced synthetic methods aim to operate under milder, more energy-efficient conditions.
Photoredox and Electrochemical Catalysis: These methods often proceed at ambient temperature and pressure, drastically cutting down on the energy required for heating or cooling. acs.orgacs.org For example, a photoredox-catalyzed reaction uses visible light to drive the chemical transformation, while electrochemical synthesis uses a small amount of electrical energy to control reactivity. acs.orgacs.org
Microwave-Assisted Synthesis: While it requires electrical energy, microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to a net decrease in energy consumption compared to conventional heating.
Catalyst Optimization: Highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and thus save energy.
By integrating these advanced methodologies, the synthesis of this compound can be transformed into a more efficient, scalable, and environmentally responsible process.
Chemical Reactivity and Transformation of 2 Bromo 5 Chloro 3 Methylaniline
Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring
The regiochemical outcome of electrophilic aromatic substitution on 2-Bromo-5-chloro-3-methylaniline is determined by the directing effects of the existing substituents. The powerful activating and ortho-, para-directing amino group significantly increases the electron density on the benzene (B151609) ring, making it highly reactive towards electrophiles. allen.inbyjus.com The methyl group also contributes to this activation, albeit to a lesser extent. In contrast, the bromo and chloro substituents are deactivating yet ortho-, para-directing.
The positions on the aromatic ring are influenced as follows:
Amino group (-NH2) at C1: Strongly activates and directs ortho (C2, C6) and para (C4).
Bromo group (-Br) at C2: Deactivates the ring but directs ortho (C1, C3) and para (C5).
Methyl group (-CH3) at C3: Weakly activates and directs ortho (C2, C4) and para (C6).
Chloro group (-Cl) at C5: Deactivates the ring but directs ortho (C4, C6) and para (C2).
Considering the occupied positions, the potential sites for electrophilic attack are C4 and C6. The directing effects of the substituents on these positions are summarized in the table below.
| Position | Directing Influence | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C4 | Para to -NH2 (strongly activating), Ortho to -CH3 (activating), Ortho to -Cl (deactivating) | Flanked by -CH3 and -Cl | Favored electronically, but may be sterically hindered. |
| C6 | Ortho to -NH2 (strongly activating), Para to -CH3 (activating), Ortho to -Cl (deactivating) | Less sterically hindered than C4 | Likely the major site of substitution due to strong activation from -NH2 and less steric hindrance. |
Based on this analysis, electrophilic substitution is most likely to occur at the C6 position, driven by the powerful ortho-directing effect of the amino group and the para-directing effect of the methyl group, coupled with lower steric hindrance compared to the C4 position.
While specific kinetic and thermodynamic studies on this compound are not widely available, the reactivity can be inferred from studies on similarly substituted anilines. The kinetics of nucleophilic aromatic substitution (SNAr) reactions involving substituted anilines are influenced by the electronic nature of both the nucleophile and the aromatic substrate. researchgate.netresearchgate.net For electrophilic substitutions, the strong activation by the amino group suggests that reactions like bromination would be rapid. libretexts.org However, the deactivating halogens would moderate this reactivity compared to unsubstituted aniline (B41778).
The thermodynamic profile of these reactions would be influenced by the stability of the intermediates formed. In electrophilic substitution, the formation of a resonance-stabilized carbocation (the sigma complex) is the key thermodynamic factor. The electron-donating amino and methyl groups would stabilize this intermediate, favoring the reaction.
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO2) on the aromatic ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The aromatic ring of this compound is substituted with an electron-donating amino group and a weakly donating methyl group, which generally disfavors the SNAr mechanism by destabilizing the electron-rich intermediate.
However, the presence of two halogen atoms provides some electron-withdrawing character. It is conceivable that under forcing conditions, or if the amino group is modified to be electron-withdrawing (e.g., by conversion to a diazonium salt), a nucleophile could displace one of the halogen atoms. The bromine atom at C2 is ortho to the activating amino group and meta to the activating methyl group, while the chlorine at C5 is para to the bromo group and meta to the amino group. The relative leaving group ability (Br > Cl) would favor substitution at the C2 position.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromo substituent on this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an aryl halide to form a new C-C bond. This compound possesses a C-Br bond, which is generally more reactive in palladium-catalyzed oxidative addition than a C-Cl bond. This difference in reactivity allows for selective arylation at the C2 position.
A typical reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Illustrative Suzuki-Miyaura Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Arylboronic Acid (Ar-B(OH)2) | Pd(PPh3)4 | 2-Aryl-5-chloro-3-methylaniline |
This selective functionalization is valuable in the synthesis of complex molecules where the chlorine atom can be retained for subsequent transformations.
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. libretexts.org this compound can participate in this reaction in two distinct ways:
As the amine component: The primary amino group of this compound can be coupled with a different aryl halide to generate a diarylamine.
As the aryl halide component: The C-Br bond can react with another amine. This strategy allows for the introduction of a new amino substituent at the C2 position. The existing amino group might require protection (e.g., through acetylation) to prevent self-coupling or other side reactions.
The choice of ligands on the palladium catalyst is crucial for the efficiency of the Buchwald-Hartwig reaction, with bulky biarylphosphine ligands often employed to facilitate the catalytic cycle. acs.org
Sonogashira Coupling and Other C-C Bond Forming Reactions
The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. organic-chemistry.orgresearchgate.net This reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the aniline ring and an sp-hybridized carbon of a terminal alkyne. organic-chemistry.orgresearchgate.net
The Sonogashira coupling is a powerful tool for introducing alkynyl moieties into the molecular framework, which can then serve as handles for further synthetic manipulations. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) or diisopropylamine. researchgate.netscirp.org The reaction conditions are generally mild, though they can be influenced by the specific substrates and catalyst system employed. mdpi.com
While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the reaction is broadly applicable to a wide range of aryl bromides. beilstein-journals.orgnih.gov The resulting 2-alkynyl-5-chloro-3-methylaniline derivatives are valuable intermediates, particularly in the synthesis of heterocyclic compounds like indoles. mdpi.comresearchgate.netresearchgate.net
| Reaction | Catalyst/Reagents | Product Type | Significance |
| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | 2-Alkynyl-5-chloro-3-methylanilines | Introduction of alkynyl groups for further functionalization and cyclization reactions. |
Derivatization via the Amine Functional Group
The primary amine group of this compound is a key site for a variety of derivatization reactions, enabling the introduction of diverse functional groups and the construction of larger, more complex molecules.
Amide Formation and Acylation Reactions
The amine group readily undergoes acylation to form amides. This transformation can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. libretexts.orglearncbse.in For instance, reaction with acetic anhydride (B1165640) in the presence of a base like sodium acetate (B1210297) would yield N-(2-bromo-5-chloro-3-methylphenyl)acetamide. libretexts.orgdoubtnut.com The acylation serves not only to introduce a new functional group but also to modulate the electronic properties and reactivity of the aromatic ring. The amide nitrogen's lone pair is delocalized into the carbonyl group, making the amido group less activating and more sterically hindered than the original amino group. libretexts.org This can be strategically employed in multi-step syntheses to control the regioselectivity of subsequent electrophilic aromatic substitution reactions. libretexts.org
| Acylating Agent | Product | General Conditions |
| Acyl Chloride (e.g., Benzoyl chloride) | N-(2-bromo-5-chloro-3-methylphenyl)benzamide | Base (e.g., pyridine, triethylamine) |
| Acid Anhydride (e.g., Acetic anhydride) | N-(2-bromo-5-chloro-3-methylphenyl)acetamide | Base (e.g., sodium acetate) |
Formation of Urea (B33335) and Thiourea (B124793) Derivatives
The nucleophilic amine group of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. nih.govnih.gov These reactions typically proceed under mild conditions and provide high yields of the corresponding products. For example, the reaction with phenyl isocyanate would yield 1-(2-bromo-5-chloro-3-methylphenyl)-3-phenylurea. Similarly, reaction with phenyl isothiocyanate would produce 1-(2-bromo-5-chloro-3-methylphenyl)-3-phenylthiourea. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.netsphinxsai.com A closely related compound, 1-(5-bromo-2-pyridyl)-3-(5-chloro-2-methylphenyl)urea, highlights the feasibility of forming such structures. sigmaaldrich.com
| Reagent | Product Class | Significance |
| Isocyanate (R-N=C=O) | Urea | Biologically active compounds |
| Isothiocyanate (R-N=C=S) | Thiourea | Pharmacological scaffolds |
Schiff Base Formation and Imine Chemistry
The primary amine of this compound can undergo condensation with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). jecst.orgresearchgate.net This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration. jecst.org Aromatic aldehydes, such as benzaldehyde, are common reaction partners. The resulting imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cyclization reactions. The formation of Schiff bases from substituted anilines is a well-established synthetic route. researchgate.netnih.gov
| Carbonyl Compound | Product Type | Key Feature |
| Aromatic Aldehyde (e.g., Benzaldehyde) | N-(arylmethylene)-2-bromo-5-chloro-3-methylaniline | C=N (Imine) bond |
| Ketone | N-(alkylidene)-2-bromo-5-chloro-3-methylaniline | C=N (Imine) bond |
Cyclization Reactions and Formation of Novel Heterocyclic Systems
The strategic placement of functional groups in this compound and its derivatives allows for their use in the synthesis of various heterocyclic systems through cyclization reactions.
Synthesis of Indoline (B122111) and Benzothiadiazepine Scaffolds
Indoline Synthesis: A prominent application of this compound is in the synthesis of substituted indoles and indolines. researchgate.netresearchgate.net A common strategy involves a tandem Sonogashira coupling/cyclization sequence. mdpi.commdpi.com First, the Sonogashira coupling of this compound with a terminal alkyne installs the necessary alkynyl group at the 2-position. researchgate.net The resulting 2-alkynylaniline can then undergo intramolecular cyclization to form the indole (B1671886) ring. chim.itacs.org This cyclization can be promoted by various catalysts, including palladium, copper, or gold complexes, or even under metal-free basic conditions. mdpi.comchim.itacs.org The specific conditions can influence the regioselectivity of the cyclization and the nature of the final product. Subsequent reduction of the indole ring, if desired, would lead to the corresponding indoline scaffold. nih.govnih.gov
Benzothiadiazepine Synthesis: The synthesis of benzothiadiazepine scaffolds from aniline derivatives is a known synthetic strategy, although specific examples starting from this compound are not readily found. Generally, the construction of the seven-membered benzothiadiazepine ring involves the reaction of an ortho-substituted aniline with a suitable dielectrophilic partner. For instance, the reaction of an ortho-aminoaniline with a compound containing two leaving groups or reactive carbonyl functionalities can lead to the desired heterocyclic system through a series of condensation and cyclization steps. researchgate.net While direct evidence is lacking for this compound, its structural features suggest potential utility in such synthetic strategies, likely requiring multi-step transformations to introduce the necessary functionalities for cyclization.
| Target Scaffold | General Synthetic Strategy | Key Intermediate |
| Indoline | Sonogashira coupling followed by intramolecular cyclization and reduction | 2-Alkynyl-5-chloro-3-methylaniline |
| Benzothiadiazepine | Reaction of a derivatized aniline with a dielectrophile | Ortho-functionalized aniline |
Computational and Theoretical Investigations of 2 Bromo 5 Chloro 3 Methylaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound like 2-bromo-5-chloro-3-methylaniline. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This would reveal the most stable three-dimensional arrangement of its atoms. Furthermore, DFT provides a detailed picture of the electron density distribution, which is crucial for understanding the molecule's reactivity and intermolecular interactions. While studies on similar aniline (B41778) derivatives have been conducted, specific DFT data for this compound, such as calculated bond lengths and angles, are not present in the surveyed literature.
Ab Initio Methods for Electronic Configuration Analysis
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations, while computationally more intensive than DFT, can provide highly accurate descriptions of the electronic configuration of a molecule. An ab initio analysis of this compound would yield precise information about its molecular orbitals and their energy levels. However, specific ab initio studies detailing the electronic configuration of this particular compound could not be located.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO-LUMO Energy Gaps and Reactivity Prediction
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich aniline ring and the amino group, while the LUMO would be distributed over the aromatic system, influenced by the electron-withdrawing halogen substituents. The precise energy values and the resulting gap, which are crucial for predicting its reactivity in various chemical reactions, remain to be computationally determined and published.
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. In a MESP map of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the amino group and the halogen atoms due to their high electronegativity. Positive potential (blue) would likely be found around the hydrogen atoms of the amino group. Such a map would provide a clear picture of its reactive behavior, but specific MESP analyses for this compound are absent from the available literature.
Prediction of Chemical Reactivity Descriptors
From the energies of the frontier molecular orbitals, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) | ω = μ2/2η (where μ ≈ -χ) | Quantifies the electrophilic character of a molecule. |
This table outlines the standard formulas for key chemical reactivity descriptors. The actual values for this compound would require specific HOMO and LUMO energy calculations, which are not currently available.
Due to the highly specific nature of the query and the limited availability of published research, a comprehensive article with detailed, data-rich subsections exclusively on the computational and theoretical investigations of this compound cannot be generated at this time. Scientific literature focusing specifically on the chemical hardness, softness, electrophilicity indices, global and local reactivity descriptors, conformational analysis, torsional barriers, rotational isomerism, intermolecular interactions, and aggregation behavior of this particular compound is not readily accessible.
Fulfilling the request for "thorough, informative, and scientifically accurate content for each section and subsection" complete with "Data tables" and "Detailed research findings" is contingent on the existence of such dedicated studies. Without these foundational sources, any attempt to construct the article as outlined would lead to speculation or the inclusion of information on related but distinct chemical compounds, thereby violating the explicit instruction to focus "solely on the chemical Compound 'this compound'".
Therefore, in adherence to the principles of providing accurate and source-based information, the requested article cannot be produced. Further computational and theoretical research on this compound is required for the generation of the specified content.
Advanced Spectroscopic Characterization Techniques Applied to 2 Bromo 5 Chloro 3 Methylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom.
While one-dimensional (1D) NMR provides initial data, complex structures often require multi-dimensional (2D) NMR experiments for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. bitesizebio.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the substitution pattern of 2-Bromo-5-chloro-3-methylaniline.
¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl protons. The aromatic protons would appear as doublets due to coupling with each other.
¹³C NMR: The carbon spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. researchgate.net The chemical shifts would be influenced by the attached substituents (bromo, chloro, methyl, and amino groups).
COSY: This experiment would reveal the correlation between the two neighboring aromatic protons.
HSQC: This experiment would link each protonated carbon atom to its directly attached proton(s), confirming the C-H connections in the aromatic ring and the methyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard substituent effects and may differ from experimental values.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~145 |
| C2 | - | ~115 |
| C3 | - | ~138 |
| C4 | ~7.1 | ~130 |
| C5 | - | ~120 |
| C6 | ~6.8 | ~118 |
| CH₃ | ~2.2 | ~20 |
| NH₂ | ~4.0 | - |
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form, including identifying and studying different crystalline forms, or polymorphs. nih.govnih.gov Polymorphism is critical in the pharmaceutical industry as different forms can have different physical properties.
For this compound, ssNMR could differentiate between potential polymorphs by detecting subtle differences in the chemical environments of the carbon and nitrogen atoms in the crystal lattice. rsc.org The ¹³C and ¹⁵N chemical shifts are highly sensitive to the local molecular packing and intermolecular interactions, such as hydrogen bonds. nih.gov Cross-polarization magic-angle spinning (CP-MAS) experiments would be employed to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei and to average out anisotropic interactions that broaden the spectral lines in solids. nih.gov Different polymorphs would yield distinct sets of peaks in the ssNMR spectra, providing a unique fingerprint for each solid form.
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to the vibrations of its functional groups. royalsocietypublishing.orgroyalsocietypublishing.org The positions, intensities, and shapes of these bands provide a detailed picture of the molecule's structure. cdnsciencepub.com
N-H Vibrations: The amino (-NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches. wikipedia.org The bending vibration (scissoring) would appear around 1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl (CH₃) group will have its own symmetric and asymmetric stretching modes around 2850-2960 cm⁻¹. Aromatic C-H out-of-plane bending bands in the 700-900 cm⁻¹ region are highly diagnostic of the ring substitution pattern.
C-N Vibrations: The C-N stretching vibration for aromatic amines is found in the 1250-1380 cm⁻¹ range.
C-X (Halogen) Vibrations: The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is usually found around 600-800 cm⁻¹, while the C-Br stretch occurs at lower frequencies, around 500-600 cm⁻¹.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| N-H | Bending (Scissoring) | 1590 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=C | Aromatic Ring Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1380 |
| C-Cl | Stretch | 600 - 800 |
| C-Br | Stretch | 500 - 600 |
In the solid state, the amino group of this compound can act as a hydrogen bond donor, while the nitrogen atom and the halogen atoms can act as acceptors. acs.orgnih.gov These intermolecular hydrogen bonds significantly influence the crystal packing. dntb.gov.uaresearchgate.net
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The formation of an N-H···N or N-H···X (where X is a halogen) hydrogen bond causes a noticeable shift in the N-H stretching frequency to lower wavenumbers (a red shift) and a broadening of the corresponding absorption band in the IR spectrum. acs.org The magnitude of this shift correlates with the strength of the hydrogen bond. By comparing spectra taken in dilute non-polar solvents (where the molecule is largely isolated) with spectra of the solid material, the extent and nature of hydrogen bonding in the crystal can be inferred.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nsf.gov It provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals how molecules are arranged in the crystal lattice.
Although a crystal structure for this compound is not publicly available, this technique would provide an unambiguous confirmation of its molecular structure. The analysis would precisely locate each atom, including the relative positions of the bromo, chloro, and methyl substituents on the aniline (B41778) ring. In aromatic amines, the nitrogen atom is often nearly planar due to the conjugation of its lone pair with the aryl system. wikipedia.org X-ray crystallography would determine the exact geometry at the nitrogen atom and the planarity of the aniline ring. Furthermore, it would map out the network of intermolecular interactions, such as hydrogen bonds and halogen bonds, that dictate the crystal packing. dntb.gov.uaresearchgate.net
Table 3: Typical Bond Lengths and Angles for Substituted Anilines (Note: These are representative values from related structures and serve as an example of the data obtained from X-ray crystallography.)
| Bond/Angle | Typical Value |
| C-C (aromatic) | 1.39 Å |
| C-N | 1.40 Å |
| C-H | 0.95 Å |
| N-H | 1.00 Å |
| C-Cl | 1.74 Å |
| C-Br | 1.90 Å |
| C-C-C (aromatic) | 120° |
| H-N-H | 113° |
| C-C-N | 120° |
Analysis of Crystal Packing and Unit Cell Parameters
The crystal structure of this compound, if determined, would reveal the specific arrangement of its molecules in the solid state. This includes the identification of the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The packing of the molecules is influenced by intermolecular forces such as hydrogen bonding (involving the amine group), halogen bonding (involving bromine and chlorine), and van der Waals interactions. These interactions dictate the density and stability of the crystal. At present, detailed crystallographic data for this compound is not widely available in public databases. For related structures, such as 2-methylimidazole, the crystal system has been identified as orthorhombic with the space group P212121. researchgate.net In other complex structures containing halogenated phenyl rings, intermolecular interactions like C-H···O and C-H···N hydrogen bonds are crucial for stabilizing the crystal lattice. researchgate.net
Bond Lengths, Bond Angles, and Torsion Angles
The internal geometry of the this compound molecule can be precisely determined from single-crystal X-ray diffraction data. This would provide explicit values for the lengths of all covalent bonds and the angles between them.
Expected Molecular Geometry:
The core of the molecule is a benzene (B151609) ring, which is expected to be largely planar. The substituents—bromo, chloro, methyl, and amino groups—will cause some distortion from perfect planarity. The bond lengths and angles will be influenced by the electronic effects of these substituents. For instance, the electron-donating amino group and the electron-withdrawing halogen atoms will affect the C-C bond lengths within the aromatic ring and the C-N bond length. Steric hindrance between the adjacent bromo, methyl, and amino groups will likely lead to notable deviations in bond angles from the ideal 120° for sp² hybridized carbon atoms and may result in a non-planar arrangement of the amino group relative to the ring.
A comprehensive analysis would require experimental data, which would be presented in a table format as shown below. Lacking specific experimental data for the title compound, a representative table structure is provided.
Table 1: Hypothetical Bond Lengths, Bond Angles, and Torsion Angles for this compound
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C1-C2 | Value |
| C2-C3 | Value |
| C3-C4 | Value |
| C4-C5 | Value |
| C5-C6 | Value |
| C6-C1 | Value |
| C1-N1 | Value |
| C2-Br1 | Value |
| C3-C(CH3) | Value |
| C5-Cl1 | Value |
| Bond Angles (°) ** | |
| C6-C1-C2 | Value |
| C1-C2-C3 | Value |
| C2-C3-C4 | Value |
| N1-C1-C2 | Value |
| Br1-C2-C1 | Value |
| Cl1-C5-C4 | Value |
| Torsion Angles (°) ** | |
| C6-C1-C2-C3 | Value |
| N1-C1-C2-Br1 | Value |
Note: The values in this table are placeholders and would be populated with experimental data from X-ray crystallographic analysis.
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. It is also invaluable for tracing reaction pathways by identifying intermediates and byproducts and for elucidating fragmentation mechanisms.
Identification of Reaction Intermediates and Byproducts
The synthesis of this compound can proceed through various routes, often involving the halogenation of a substituted aniline precursor. vulcanchem.com During these synthetic processes, the formation of various intermediates and byproducts is possible. For example, in electrochemical halogenation of anilines, radical intermediates can be formed at lower electrode potentials, while cationic intermediates may dominate at higher potentials. acs.org HRMS can be employed to detect these transient species or their stable derivatives in the reaction mixture, providing crucial insights into the reaction mechanism. By accurately measuring the mass-to-charge ratio (m/z) of these species, their elemental formulas can be confidently assigned.
Fragmentation Patterns and Isotopic Abundance Analysis
The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions. The presence of bromine and chlorine, both of which have characteristic isotopic patterns, makes the mass spectrum particularly informative. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). docbrown.info
This results in a distinctive pattern for the molecular ion peak ([M]⁺). There will be a cluster of peaks corresponding to the different isotopic combinations:
[C₇H₇⁷⁹Br³⁵ClN]⁺
[C₇H₇⁸¹Br³⁵ClN]⁺
[C₇H₇⁷⁹Br³⁷ClN]⁺
[C₇H₇⁸¹Br³⁷ClN]⁺
The relative intensities of these peaks are predictable based on the natural abundances of the isotopes. The fragmentation of the molecular ion upon electron ionization would likely involve the loss of the substituents or parts of the molecule. Common fragmentation pathways could include:
Loss of a bromine radical (•Br)
Loss of a chlorine radical (•Cl)
Loss of a methyl radical (•CH₃)
Cleavage of the C-N bond
The resulting fragment ions would also exhibit characteristic isotopic patterns if they retain the halogen atoms. Analyzing these patterns helps to confirm the identity of the fragments and piece together the fragmentation pathway. Predicted collision cross-section values can also aid in structural confirmation. uni.luuni.lu
Role As a Synthetic Building Block in Advanced Chemical Systems
Precursor for Advanced Materials
The chemical architecture of 2-Bromo-5-chloro-3-methylaniline, with its reactive amine and halogen functionalities, positions it as a promising starting material for the construction of novel polymers, coatings, and pigments. The interplay of its substituents allows for fine-tuning of the electronic and physical properties of the resulting materials.
Monomer in Polymer Synthesis (e.g., polyanilines with tailored properties)
Substituted anilines are fundamental monomers for the synthesis of polyanilines, a class of conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. The properties of polyanilines can be precisely tailored by introducing substituents onto the aniline (B41778) ring. While specific studies on the polymerization of this compound are not extensively documented in publicly available research, the principles of aniline polymerization suggest its potential utility.
The presence of halogen (bromo and chloro) and alkyl (methyl) groups on the aniline ring would be expected to influence the polymerization process and the final properties of the polymer in several ways:
Solubility: The substituents can increase the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processability.
Electronic Properties: The electron-withdrawing halogens and the electron-donating methyl group would modify the electronic bandgap and conductivity of the polyaniline.
Morphology: The substitution pattern can affect the chain packing and morphology of the polymer, influencing its bulk properties.
The general approach for synthesizing copolymers from substituted monomers often involves radical polymerization, as demonstrated in the copolymerization of styrene (B11656) with various ring-disubstituted phenylcyanoacrylates. A similar strategy could potentially be employed to incorporate this compound into polymer chains, creating materials with tailored refractive indices, thermal stability, and other desirable characteristics.
Building Block for Functional Coatings and Resins
The reactivity of the amine group and the potential for cross-coupling reactions at the halogen sites make this compound a candidate for developing functional coatings and resins. For instance, aniline derivatives can be incorporated into epoxy resins as curing agents, where the nature of the substituents on the aniline ring can influence the cross-linking density, thermal stability, and chemical resistance of the final cured resin.
Furthermore, Schiff base complexes derived from substituted anilines have been used to modify surfaces, such as cotton fabrics, to impart specific functionalities like UV protection. vulcanchem.com By reacting this compound with suitable aldehydes, it is conceivable to create Schiff bases that can then be used to form coatings or be incorporated into resin formulations to enhance their performance.
Synthesis of Organic Dyes and Pigments (non-biological applications)
Aniline and its derivatives are foundational to the dye and pigment industry. The specific substitution on this compound suggests its potential as a precursor for diazo dyes. The synthesis would typically involve the diazotization of the primary amine group followed by coupling with a suitable coupling component (e.g., a phenol (B47542) or another aromatic amine).
The color of the resulting azo dye is heavily dependent on the electronic nature of the substituents on the aromatic rings. The combination of halogens and a methyl group in this compound would likely lead to the production of dyes with distinct shades and improved lightfastness or thermal stability, making them suitable for industrial applications such as in plastics, fibers, and printing inks. While specific dyes derived from this compound are not widely reported, its classification as a potential building block for organic pigments by chemical suppliers highlights this prospective application. bldpharm.com
Scaffold for Ligand and Catalyst Development
The rigid aromatic core and the strategically positioned reactive sites of this compound make it an excellent scaffold for the design of ligands for metal complexes and for applications in catalysis.
Design and Synthesis of Ligands for Metal Complexes
Substituted anilines are frequently used to synthesize Schiff base ligands through condensation reactions with aldehydes. internationaljournalcorner.com These ligands, containing an imine (C=N) functional group, are highly effective in coordinating with a wide range of metal ions to form stable metal complexes. orientjchem.org The electronic and steric properties of the resulting ligand and its metal complex can be systematically varied by changing the substituents on the aniline and aldehyde precursors.
The synthesis of a Schiff base ligand from this compound would typically involve its reaction with an aldehyde (e.g., salicylaldehyde (B1680747) or a substituted derivative). The resulting ligand could then be reacted with various metal salts (e.g., Co(II), Cu(II), Ni(II), Zn(II)) to form the corresponding metal complexes. The coordination of the imine nitrogen and another donor atom (like the hydroxyl oxygen from a salicylaldehyde moiety) to the metal center is a key feature of these complexes. internationaljournalcorner.com
The table below summarizes representative data for Schiff base metal complexes derived from related substituted anilines, illustrating the types of structures that could be formed using this compound as a precursor.
| Aniline Precursor | Aldehyde Precursor | Metal Ion | Resulting Complex Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |
|---|---|---|---|---|---|
| 4-Bromoaniline | 3,5-Dichloro Salicylaldehyde | Co(II) | 1:2 | Tetrahedral/Octahedral | internationaljournalcorner.com |
| 4-Bromoaniline | 3,5-Dichloro Salicylaldehyde | Cu(II) | 1:2 | Tetrahedral | internationaljournalcorner.com |
| Aniline | Salicylaldehyde | Cu(II) | 1:2 | Not Specified | orientjchem.org |
| p-Amino Aniline | 2,4-Dihydroxybenzaldehyde | Co(II) | 1:1 | Not Specified | vulcanchem.com |
Application in Organocatalysis and Biocatalysis Systems
The development of catalysts is a cornerstone of modern chemistry. While direct applications of this compound in organocatalysis and biocatalysis are not yet well-established in the literature, the potential exists through its derivatives.
Metal complexes with Schiff base ligands derived from substituted anilines are known to exhibit catalytic activity in various organic transformations. The specific electronic and steric environment created by the substituents on the aniline ring can influence the catalytic efficiency and selectivity of the metal center.
In the realm of biocatalysis, molecules with specific halogenation patterns can act as inhibitors or modulators of enzyme activity. Halogenated compounds, such as a related 2-bromo-5-chloro-3-methylpyrazine, are studied for their interaction with biological targets like enzymes and receptors. This suggests that derivatives of this compound could be explored as scaffolds for designing molecules that interact with biological systems, although this area remains largely unexplored.
Intermediate in Agrochemical Research
The strategic placement of halogen and amine functionalities on the aniline ring makes this compound a molecule of interest in the synthesis of agrochemical compounds. Halogenated anilines are a well-established class of intermediates in the agrochemical industry, valued for their utility in constructing the core structures of various active ingredients. chemicalbook.com
Synthesis of Agrochemical Precursors and Intermediates
Although specific examples detailing the use of this compound in the synthesis of commercial agrochemical precursors are not prominent in peer-reviewed literature, the reactivity of its functional groups suggests several potential synthetic pathways. The amino group can readily undergo reactions such as acylation or diazotization, allowing for the introduction of a wide array of other functionalities.
Furthermore, the bromine atom is particularly useful for carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki or Buchwald-Hartwig couplings. These reactions are powerful tools for building the complex molecular architectures often required for modern herbicides, fungicides, and insecticides. For instance, related compounds like 3-chloro-2-methylaniline (B42847) are known to be key intermediates in the production of quinolinecarboxylic acid herbicides.
Design of Functional Molecules for Crop Protection
In the rational design of new molecules for crop protection, building blocks like this compound offer a platform for creating libraries of candidate compounds. The substituents on the aromatic ring—bromo, chloro, and methyl groups—can influence the steric and electronic properties of a final molecule. These properties are critical for tuning the molecule's ability to interact with its intended biological target within a pest or weed, as well as for controlling its environmental fate and persistence. While specific crop protection agents derived from this exact intermediate are not publicly documented, the general class of halogenated anilines is integral to this design and discovery process. chemicalbook.com
Building Block for Specialized Organic Reagents
Beyond large-scale applications like agrochemicals, the unique substitution pattern of this compound makes it a candidate for the synthesis of more specialized, high-value organic reagents used in research and development.
Synthesis of Probe Molecules for Chemical Biology Research (non-clinical)
Chemical probes are essential small molecules used to study biological systems. The development of such probes often requires a versatile chemical scaffold that can be readily modified. While there is no specific literature describing the use of this compound for this purpose, its structure is amenable to the types of transformations used to create such tools.
Development of Fluorescent Tags and Labels (non-biological applications)
Fluorescent tags are crucial for a variety of analytical and material science applications. The synthesis of these tags often involves the chemical modification of a core aromatic structure. A compound like this compound could potentially serve as a precursor to a novel fluorophore. The electronic properties of the substituted benzene (B151609) ring, influenced by the electron-donating amino group and the electron-withdrawing halogens, could be tuned through further chemical reactions to produce a molecule with desirable photophysical properties, such as a specific absorption and emission wavelength. However, there are currently no specific, documented instances of its use in the development of fluorescent labels for non-biological applications.
Analytical Methodologies for the Chemical Quantification and Detection of 2 Bromo 5 Chloro 3 Methylaniline in Non Biological Matrices
Chromatographic Method Development
Chromatographic techniques are paramount for the separation and quantification of 2-Bromo-5-chloro-3-methylaniline from its starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method is typically employed for the analysis of halogenated anilines. chemistryjournals.net
A hypothetical HPLC method for the purity and quantitative analysis of this compound could be developed using a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of the target analyte from any impurities. Detection is commonly performed using a UV detector, as anilines exhibit strong absorbance in the UV region. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would allow for the determination of the purity of a this compound sample by separating it from potential impurities, with the area of each peak in the chromatogram being proportional to the concentration of the corresponding compound.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be employed to analyze for volatile impurities or by-products that may be present in a sample. In some cases, derivatization of the aniline (B41778) may be necessary to improve its volatility and chromatographic behavior. epa.gov
A GC method would typically utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up over the course of the analysis to elute compounds with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides not only quantitative data but also structural information, aiding in the identification of unknown impurities. nih.gov
Table 2: Hypothetical GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
Advanced Separation Techniques (e.g., chiral chromatography for enantiomers)
As this compound does not possess a chiral center, the separation of enantiomers is not applicable. However, for related chiral aniline derivatives, chiral chromatography would be the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. nih.gov Polysaccharide-based CSPs are commonly used for the separation of chiral amines. yakhak.org The development of a chiral separation method would involve screening different CSPs and mobile phases to achieve baseline resolution of the enantiomers.
Spectrometric Approaches for Purity Assessment and Trace Analysis
Spectrometric methods are essential for the quantitative analysis and the detection of specific types of impurities in this compound.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of a substance in solution, provided it absorbs light in the UV-Vis region and there are no interfering substances. repligen.com Anilines, including substituted anilines, typically exhibit one or more strong absorption bands in the UV region. researchgate.net
To determine the concentration of this compound, a calibration curve would first be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important, as it can influence the position and intensity of the absorption bands.
Table 3: Illustrative Data for UV-Vis Spectrophotometric Analysis
| Concentration (mg/L) | Absorbance at λmax (e.g., 245 nm) |
| 1.0 | 0.102 |
| 2.5 | 0.255 |
| 5.0 | 0.510 |
| 7.5 | 0.765 |
| 10.0 | 1.020 |
Atomic Absorption/Emission Spectroscopy for Metal Impurities
Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are highly sensitive techniques used for the determination of trace metal impurities. chemistryjournals.net These methods are crucial for quality control, as metal contaminants can originate from starting materials, reagents, or manufacturing equipment.
For the analysis of metal impurities in this compound, the organic matrix would first need to be removed, typically through acid digestion. researchgate.net The resulting acidic solution containing the metal ions is then introduced into the instrument. In AAS, a light source specific to the metal being analyzed is used, and the amount of light absorbed by the atomized sample is proportional to the concentration of the metal. jocpr.com In AES, the sample is excited in a high-temperature source, such as a plasma, and the intensity of the light emitted at characteristic wavelengths is measured.
Table 4: Common Metal Impurities and their Detection by AAS
| Metal | Typical Wavelength (nm) |
| Lead (Pb) | 283.3 |
| Cadmium (Cd) | 228.8 |
| Copper (Cu) | 324.7 |
| Iron (Fe) | 248.3 |
| Zinc (Zn) | 213.9 |
Electrochemical Detection Methods
Electrochemical methods are powerful tools for the analysis of redox-active compounds like anilines. These techniques are based on measuring the electrical signals (such as current or potential) that are generated during an electrochemical reaction involving the analyte. The lone pair of electrons on the nitrogen atom of the amine group makes anilines relatively easy to oxidize electrochemically. nih.gov
Voltammetric Studies for Redox Behavior
Voltammetry, particularly cyclic voltammetry (CV), is extensively used to study the oxidation and reduction behavior of aniline and its derivatives. nih.govresearchgate.net In a typical CV experiment, the potential applied to an electrode is swept linearly and then reversed, and the resulting current is measured. The resulting plot, a voltammogram, provides information about the redox potentials and the stability of the electrochemically generated species. publish.csiro.au
The electrochemical oxidation of aniline is a complex process that is highly dependent on the experimental conditions, such as the pH of the medium and the nature of the electrode. nih.govsrce.hr Generally, the process begins with the oxidation of the aniline to form a radical cation. nih.govmdpi.com
While specific voltammetric data for this compound is scarce, studies on closely related compounds provide significant insights. For example, a study on the anodic oxidation of 3-chloro-2-methylaniline (B42847) (3C2MA) using cyclic voltammetry on a platinum electrode revealed that the reaction is controlled by both diffusion and adsorption processes. researchgate.net The study also evaluated various kinetic and analytical parameters for the reaction. researchgate.net
Table 1: Kinetic and Analytical Parameters for the Anodic Oxidation of a Related Compound, 3-chloro-2-methylaniline (3C2MA)
This table presents findings from a voltammetric study on 3-chloro-2-methylaniline, a compound structurally similar to this compound. The data, obtained via cyclic voltammetry on a platinum electrode, offers insights into the potential electrochemical behavior of the target analyte. Data sourced from a study on the voltammetric behavior of 2-Bromo-4,6-dinitroaniline and 3-chloro-2-methylaniline. researchgate.net
| Parameter | Description |
|---|---|
| Reaction Control | Diffusion and adsorption-controlled |
| Electron Transfer | Overall coupled-electron transfer |
| Evaluated Parameters | Standard heterogeneous rate constant, anodic electron transfer rate constant, electron transfer coefficient, formal potential, surface coverage of the electrode |
Furthermore, research on the electrochemical halogenation of aniline derivatives demonstrates that the electrode potential can be precisely controlled to achieve selective reactions. acs.org Cyclic voltammetry experiments can distinguish the redox peaks corresponding to different halide ions, indicating that the specific substituents (bromo and chloro) on this compound would significantly influence its electrochemical signature. acs.org
Sensor Development for Industrial Monitoring
The development of electrochemical sensors for industrial monitoring offers advantages such as rapid response, high sensitivity, and the potential for miniaturization and automation. These sensors typically involve an electrode that has been modified to enhance its selectivity and sensitivity towards the target analyte.
For anilines, sensors can be based on the principle of electropolymerization, where a thin film of polyaniline is deposited on an electrode surface. srce.hrresearchgate.net This modified electrode can then be used for the sensitive detection of aniline derivatives. srce.hr
Research has focused on creating sensors for various industrial and environmental pollutants. While a specific sensor for this compound is not commercially ubiquitous, the principles for its development are well-established. Such a sensor would likely employ a working electrode (e.g., platinum, carbon) coated with a material that selectively interacts with the analyte. The electrochemical signal generated upon this interaction would then be measured. The presence of the bromo, chloro, and methyl groups would provide a unique electrochemical fingerprint, allowing for selective detection. The development of such sensors is crucial for monitoring this compound in industrial wastewater and other non-biological matrices to ensure environmental safety and process control.
Emerging Research Avenues and Future Perspectives in 2 Bromo 5 Chloro 3 Methylaniline Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex molecules like derivatives of 2-bromo-5-chloro-3-methylaniline. Flow chemistry offers enhanced control over reaction parameters, improved safety, and greater scalability. Recent research has demonstrated the successful use of continuous-flow reactors for the synthesis of anilines, including chemoenzymatic processes that operate at room temperature and pressure. nih.gov These methods avoid the need for high-pressure hydrogenation or expensive and toxic metal catalysts, offering a more sustainable and efficient production route. nih.govacs.org For a halogenated intermediate like this compound, flow processes can offer precise control over residence time and temperature, minimizing the formation of byproducts.
Table 1: Comparison of Synthesis Platforms
| Feature | Traditional Batch Synthesis | Continuous Flow Chemistry | Automated Synthesis Platforms |
|---|---|---|---|
| Operation Mode | Discontinuous, step-by-step | Continuous, integrated process | Automated, sequential or parallel |
| Scalability | Often challenging | Generally straightforward | High-throughput for screening |
| Safety | Higher risk with hazardous reagents | Improved, smaller reaction volumes | Reduced human error, contained systems |
| Process Control | Limited precision | High precision (temp, pressure, time) | Precise, robotically controlled |
| Efficiency | Lower throughput, more manual labor | Higher throughput, improved yield | Rapid optimization, high-throughput |
| Relevance to this compound | Standard, but less efficient | Safer, more controlled derivatization | Rapid library generation, reaction optimization |
Exploration of Novel Catalytic Systems for Derivatization
The reactivity of the this compound scaffold is largely defined by its three distinct functional sites: the amine group and the two halogen atoms. Developing novel catalytic systems to selectively target these sites is a major research focus.
A groundbreaking area is the use of electrochemistry to control reactions. A novel electrochemical strategy has been developed that uses electrode potential to selectively halogenate aniline (B41778) derivatives. acs.org By precisely tuning the potential, chemists can control the generation of different reactive intermediates (e.g., halogen radicals vs. cations), allowing for controlled mono- or di-halogenation without the need for external oxidants or transition metals. acs.org This sustainable method offers a high degree of control for further functionalizing the aniline ring. acs.org
Transition metal catalysis continues to evolve. For instance, cationic copper catalysts with N-heterocyclic carbene ligands have been used to efficiently synthesize meta-substituted anilines through a catalytic rearrangement reaction. acs.org This approach is significant as it provides a selective route to a substitution pattern that is often challenging to achieve through classical electrophilic substitution. acs.org Furthermore, systems like Pd/C-ethylene have been reported for the synthesis of substituted anilines from cyclohexanone (B45756) precursors, offering an alternative and practical route for industrial applications, including the potential for catalyst recycling. organic-chemistry.org
Photoredox catalysis is another emerging frontier, enabling unique transformations under mild conditions. This approach has been used for the dynamic kinetic asymmetric transformation (DYKAT) of aniline derivatives to create axially chiral C-N bonds, a valuable feature in medicinal chemistry and materials science. researchgate.net The application of such light-mediated processes could unlock new types of stereoselective derivatization reactions starting from the this compound core.
Table 2: Emerging Catalytic Systems for Aniline Derivatization
| Catalytic System | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|
| Electrochemical Halogenation | Potential-controlled selectivity (mono- vs. di-substitution); transition-metal and oxidant-free. | Precise, further halogenation on the aromatic ring. | acs.org |
| Copper-Catalyzed Rearrangement | Promotes nih.govnih.gov-rearrangement to form meta-substituted products selectively. | Synthesis of analogues with different meta-substituents. | acs.org |
| Pd/C-Ethylene System | Synthesizes anilines from cyclohexanones; recyclable catalyst. | Alternative, potentially greener, primary synthesis route. | organic-chemistry.org |
| Photoredox Catalysis | Light-mediated; enables asymmetric synthesis of chiral C-N atropoisomers. | Creation of novel, chiral derivatives for specialized applications. | researchgate.net |
Computational Design of New Functional Molecules Based on the this compound Scaffold
In silico methods are becoming indispensable tools for accelerating the discovery of new functional molecules. By using computational chemistry, researchers can predict the properties of molecules before they are synthesized, saving significant time and resources. For the this compound scaffold, these approaches can guide the design of new derivatives with tailored properties for specific applications.
One key area is drug discovery . Computational tools are used to predict the pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of potential drug candidates. nih.gov Studies on similar aniline derivatives have used in silico methods to assess "drug-likeness" according to rules like Lipinski's, and to predict absorption and lipophilicity, which are critical for bioavailability. nih.gov Molecular docking simulations can predict how a molecule based on the this compound core might bind to a biological target, such as an enzyme or receptor. mdpi.comnih.gov This allows for the rational design of potent and selective inhibitors for therapeutic intervention. nih.govrsc.org
In materials science , molecular simulations are used to screen materials for specific functions. For example, computational screening has been used to identify and design metal-organic frameworks (MOFs) with optimal pore sizes and chemical affinities for capturing aniline from aqueous solutions. rsc.org Similar methods can be applied to design polymers or other materials derived from this compound. DFT (Density Functional Theory) calculations are used to investigate the structural and electronic properties of aniline-based oligomers, predicting factors like band gaps, which are crucial for designing organic semiconductors. researchgate.net These computational insights can guide synthetic chemists toward molecules with the most promising electronic or optical properties for applications in devices like OLEDs or sensors. researchgate.net
Sustainable and Circular Economy Approaches in its Synthesis and Application
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, aiming to reduce waste, minimize hazardous substances, and utilize renewable resources. These concepts are highly relevant to the lifecycle of this compound.
Sustainable Synthesis: Future research will focus on developing greener synthetic routes. This includes methods that eliminate the use of organic solvents, as demonstrated by a novel synthesis of substituted anilines using concentrated sulfuric acid. chemrxiv.org Chemoenzymatic methods, particularly when adapted to continuous flow systems, offer a sustainable alternative to traditional reductions that use precious-metal catalysts and high-pressure hydrogen. nih.govacs.org The electrochemical methods mentioned previously also align with green chemistry principles by operating at ambient temperatures and avoiding harsh oxidants and metal catalysts. acs.org The goal is to improve the atom economy and reduce the E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product.
Circular Economy Approaches: A circular economy model aims to design out waste and keep materials in use. For a building block like this compound, this could involve several strategies.
Renewable Feedstocks: While the core structure is petrochemical-based, research into functionalizing dopants for polyaniline has explored the use of inexpensive, naturally occurring materials like cardanol, which is derived from cashew nut shell liquid. google.com This points towards a future where ancillary materials used in applications of aniline derivatives could come from renewable sources.
Catalyst Recycling: The use of heterogeneous catalysts, such as the Pd/C system, is advantageous as the catalyst can be recovered and reused, reducing waste and cost. organic-chemistry.org
Design for Recovery and Reuse: In materials applications, future research could focus on designing polymers or functional materials from which the core aniline monomer or its valuable derivatives can be recovered and repurposed at the end of the product's life, moving away from the linear "take-make-dispose" model.
Potential in Advanced Material Science and Engineering beyond Current Applications
While substituted anilines are established precursors for dyes and pharmaceuticals, the unique electronic and structural features of the this compound scaffold suggest significant potential in advanced materials science.
Organic Electronics: Halogenated organic materials are of great interest as organic semiconductors. researchgate.netcapes.gov.br The introduction of halogen atoms like chlorine and bromine can modulate the electronic energy levels (HOMO/LUMO) and influence the solid-state packing of molecules, which are critical factors for charge transport. capes.gov.br This makes derivatives of this compound promising candidates for use in:
Organic Field-Effect Transistors (OFETs): Where they could function as the active semiconductor layer.
Organic Light-Emitting Diodes (OLEDs): Where they could serve as host materials, charge-transport materials, or emitters, particularly with further functionalization. nih.govaps.orgiastate.edu The field of OLEDs is rapidly advancing, with a constant demand for new materials that can improve efficiency, color purity, and device lifetime. nih.gov
Conductive Polymers and Composites: Aniline is the monomer for polyaniline (PANI), one of the most studied conductive polymers. nih.govyoutube.com PANI has applications in anti-corrosion coatings, sensors, and energy storage. youtube.com By using substituted anilines like this compound, it is possible to synthesize functionalized polymers with tailored properties, such as enhanced solubility, processability, or specific sensing capabilities. Furthermore, creating composites by embedding these polymers or their derivatives into other matrices, such as biopolymers like cellulose (B213188) or inorganic nanoparticles like TiO₂, can lead to advanced functional materials for applications like conductive nanofibers, wastewater treatment, or flexible electronics. google.commdpi.com
Functional Scaffolds in Medicinal Chemistry: Beyond being a simple intermediate, the scaffold can be incorporated into the final structure of complex molecules. For example, ferrocene-modified aniline derivatives have been designed as potent tyrosine kinase inhibitors for cancer therapy. mdpi.com The specific substitution pattern of this compound provides a unique three-dimensional structure and electronic distribution that could be exploited in the design of highly selective ligands for biological targets that are currently considered "undruggable."
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Bromo-5-chloroaniline |
| 2-chloro-5-nitropyridine |
| 3-bromo-5-trifluoromethylaniline |
| 4-methyl-3-nitroaniline |
| 4-methylimidazole |
| Acetyl chloride |
| Aniline |
| Benzenediazonium tetrafluoroborate |
| Benzyl chloroformate |
| Cardanol |
| Cyclohexanone |
| Ferrocene |
| Formaldehyde |
| Methylene diphenyl diisocyanate |
| Methylenedianiline |
| Nitrous acid |
| Paracetamol |
| Phenol (B47542) |
| Phosgene |
| Polyaniline (PANI) |
| Sulfanilic acid |
| Sulfuric acid |
| Titanium dioxide (TiO₂) |
Q & A
Q. What are the common synthetic routes for 2-Bromo-5-chloro-3-methylaniline, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves sequential halogenation of a methyl-substituted aniline precursor. A plausible route includes:
Bromination : Treating 5-chloro-3-methylaniline with a brominating agent (e.g., Br₂ in acetic acid or N-bromosuccinimide with a Lewis acid catalyst) under controlled temperature (0–25°C) to introduce the bromo group regioselectively .
Chlorination : If not pre-installed, chlorination can be achieved using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in inert solvents like dichloromethane, monitored by TLC or HPLC for completion .
Optimization : Reaction conditions (temperature, stoichiometry, and catalyst) are adjusted using Design of Experiments (DoE) to maximize yield and minimize byproducts like dihalogenated derivatives.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Storage : Protect from light and moisture in amber glass vials at 2–8°C. For long-term storage, seal under inert gas (N₂/Ar) .
- Stability Monitoring : Periodic NMR or HPLC analysis detects degradation (e.g., dehalogenation or oxidation). Shelf life typically extends to 12–18 months under optimal conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: DFT calculations using hybrid functionals (e.g., B3LYP with Becke’s exact exchange ) and correlation-energy corrections (e.g., Lee-Yang-Parr ) can model:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity predictions.
- HOMO-LUMO Gaps : Estimate electronic transitions (e.g., UV-Vis absorption) using basis sets like 6-31G(d,p).
Validation : Compare computed IR/Raman spectra with experimental data to refine functional choices .
Q. How to resolve contradictions in reported spectral data or synthetic yields for halogenated anilines?
Methodological Answer:
- Data Triangulation : Cross-validate using complementary techniques (e.g., X-ray for unambiguous structure vs. NMR for dynamic behavior) .
- Reaction Replication : Reproduce experiments under standardized conditions (solvent purity, catalyst batch) to isolate variables .
- Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or high-resolution mass spectrometry (HRMS) to confirm molecular formulae .
Q. What strategies enable regioselective functionalization of this compound in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination : Prioritize bromine for Pd-catalyzed coupling (e.g., with aryl amines) due to its higher reactivity vs. chlorine .
- Protection/Deprotection : Temporarily mask the amine group (e.g., as a trifluoroacetamide) to direct coupling to halogen sites .
- Kinetic Control : Use low temperatures and slow reagent addition to favor mono-functionalization over di-substitution .
Q. How to assess the pharmacological potential of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying halogens or methyl position) and screen against target enzymes (e.g., kinases) .
- In Silico Docking : Use molecular docking (AutoDock Vina) to predict binding affinity to biological targets (e.g., bacterial dihydrofolate reductase) .
- Toxicity Profiling : Perform in vitro cytotoxicity assays (MTT/Resazurin) on human cell lines (HEK293, HepG2) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar halogenated anilines?
Methodological Answer:
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., over-halogenation) that reduce yields .
- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation to optimize reaction quenching .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to explain yield variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
